molecular formula C7H6F4N2S B14489608 [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine CAS No. 63792-16-5

[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine

Cat. No.: B14489608
CAS No.: 63792-16-5
M. Wt: 226.20 g/mol
InChI Key: BJOBMTJIJODFTC-UHFFFAOYSA-N
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Description

[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is a chemical compound with the molecular formula C7H5F4N2S It is characterized by the presence of four fluorine atoms, a methylsulfanyl group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to the corresponding hydrazine derivative, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can further modify the hydrazine moiety.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Modified hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methylsulfanyl group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63792-16-5

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylsulfanylphenyl)hydrazine

InChI

InChI=1S/C7H6F4N2S/c1-14-7-4(10)2(8)6(13-12)3(9)5(7)11/h13H,12H2,1H3

InChI Key

BJOBMTJIJODFTC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=C1F)F)NN)F)F

Origin of Product

United States

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